2,4-Dichloro-6-ethoxyquinoline
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Overview
Description
2,4-Dichloro-6-ethoxyquinoline: is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dichloro-6-ethoxyquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-ethoxyquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its structural features allow it to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it may induce apoptosis by disrupting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the ethoxy group, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-6-ethoxyquinoline’s unique combination of chlorine and ethoxy groups enhances its reactivity and potential applications in various fields. Its structural features allow for selective interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H9Cl2NO |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
InChI Key |
OLNDNAJZRNAGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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